Chondroitin Sodium Salt
Description
Properties
Molecular Formula |
C28H42N2Na2O23 |
|---|---|
Molecular Weight |
820.6 g/mol |
IUPAC Name |
disodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H44N2O23.2Na/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43;;/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45);;/q;2*+1/p-2/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,25-,26+,27-,28-;;/m1../s1 |
InChI Key |
PJIUBKBHEGKTJL-VUHXTTSISA-L |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)NC(=O)C)O)O.[Na+].[Na+] |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)[O-])OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)NC(=O)C)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Enzymatic Extraction and Hydrolysis from Animal Cartilage
The classical and most common method involves extraction from animal cartilage (bovine, avian, porcine, fish). The process includes:
- Raw Material Preparation: Cartilage is cleaned and prepared.
- Enzymatic Hydrolysis: Using proteolytic enzymes such as Sumizyme MP and pancreatin to break down proteins and release chondroitin sulfate.
- pH Adjustment: Initial alkaline conditions (pH 8–11) for enzymolysis, followed by acidification to pH 6–8 for enzyme activity optimization.
- Temperature Control: Enzymolysis performed at 42–50 °C, followed by heating to 80 °C to terminate enzymatic activity.
- Filtration: Removal of solids to obtain a crude chondroitin sulfate solution.
This method, described in Chinese patent CN103214595A, achieves high yield and quality with controlled enzymatic steps and pH/temperature regulation.
Purification by Ion Exchange and Precipitation
Purification is critical to remove impurities such as proteins, heavy metals, and residual salts. The method detailed in patent CN104530258A involves:
- Dissolution: Crude sodium chondroitin sulfate is dissolved in water.
- Strong Acid Cation Exchange Resin Treatment: The solution is passed through a strong acidic cation-exchange resin column to convert sodium chondroitin sulfate into its hydrogen form and remove impurities.
- Macroporous Weak Base Anion Exchange Resin: Further purification by passing the solution through a weak base anion exchange resin column.
- Sequential Elution: Using purified water and sodium chloride solutions at varying concentrations (3–12%) to wash out impurities and elute the product.
- Ultrafiltration and Desalting: To remove salts and low molecular weight impurities.
- Ethanol Precipitation and Drying: Final isolation of purified sodium chondroitin sulfate.
This method yields a product with purity over 98%, protein content below 1.1%, and is scalable for industrial production, enabling the production of 100 kg/day with 1000 L resin.
Chemical Hydrolysis and Precipitation
As described in European patent EP2658876A1, sodium chondroitin sulfate is prepared from cartilage through:
- Deproteinization: Using alkaline or acidic treatment to remove glycoproteins.
- Enzymatic Reaction: Protease enzymes such as Alcalase® to hydrolyze proteins.
- Chemical Hydrolysis: Hydrochloric acid treatment to reduce molecular weight.
- Neutralization: With soda to adjust pH.
- Precipitation: Using organic solvents like ethanol to isolate sodium chondroitin sulfate.
- Drying: To obtain the final product.
This method is versatile for cartilage from multiple animal origins (bovine, sheep, pig, horse, bird, fish) and emphasizes microbiological and viral safety, producing a homogeneous product with high purity (>95% to >98%) and controlled molecular weight distribution.
Microbial Biosynthesis
A novel approach demonstrated by recent research involves genetically engineered Escherichia coli capable of one-step biosynthesis of sulfated chondroitin:
- Genetic Engineering: E. coli K4 strain is modified to delete fructosyltransferase gene and express chondroitin sulfotransferase.
- Intracellular Production: The bacteria produce chondroitin and sulfate donor molecules, enabling sulfation inside the cell.
- Yield and Purity: Achieved intracellular chondroitin sulfate production of ~27 μg/g dry cell weight with about 96% sulfation.
- Protein Engineering: Rational design of sulfotransferase enzymes improves sulfation efficiency.
This method represents a sustainable, animal-free production route with potential for scale-up and reduced contamination risk but currently remains at experimental stage.
Comparative Summary of Preparation Methods
Detailed Data from Research Findings
Enzymatic Hydrolysis Conditions (Patent CN103214595A)
| Parameter | Range/Value |
|---|---|
| Cartilage weight salt addition | 1% – 3.5% |
| pH during enzymolysis | 8 – 11 |
| Sumizyme MP dosage | 0.2% – 0.4% (w/w) |
| Sumizyme MP time | 1 – 3 hours |
| Pancreatin dosage | 0.4% – 0.6% (w/w) |
| Pancreatin time | 2 – 5 hours |
| Enzymolysis temperature | 42 – 50 °C |
| Final heating | 80 °C (to stop enzymes) |
Purification Process Parameters (Patent CN104530258A)
| Step | Conditions/Details |
|---|---|
| Strong acid cation exchange | pH adjusted to ≥ 2.0, resin column treatment |
| Weak base anion exchange | Elution with purified water and 3–7% NaCl |
| Sodium chloride elution | 3–12% NaCl concentration |
| Ultrafiltration membrane | 10,000 molecular weight cutoff, 0.2 μm filtration |
| Final drying temperature | < 85 °C |
| Protein content in product | < 1.1%, can reach < 0.7% |
| Purity | > 98% |
Microbial Biosynthesis Yield and Sulfation (Nature Communications 2021)
| Parameter | Value |
|---|---|
| Intracellular CS production | ~27 μg/g dry cell weight |
| Sulfation degree | ~96% of disaccharides sulfated |
| Enzyme engineering effect | 3-fold increase in in vivo sulfation |
Chemical Reactions Analysis
Types of Reactions: Chondroitin Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the structure and enhance the properties of the compound.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Major Products Formed: The major products formed from these reactions include various sulfated and carboxylated derivatives of chondroitin, which can have enhanced biological activities and improved therapeutic properties .
Scientific Research Applications
Chondroitin sulfate sodium salt is utilized in pharmaceutical applications, and as a significant structural component of cartilage, it is used for the treatment of osteoarthritis .
Pharmaceutical Applications
- Treatment of Osteoarthritis Chondroitin sulfate sodium salt is used as a treatment for osteoarthritis due to its role as an important structural component of cartilage . Studies suggest that oral treatment with sodium chondroitin sulfate is tolerable and that a dose of 1560 mg/day is more effective for pain relief in knee osteoarthritis than a lower dose of 260 mg/day .
- Intravesical Treatment Chondroitin sulfate sodium salt has been used in intravesical treatments. In one study, a 2.0% chondroitin sulfate sodium salt solution in phosphate-buffered saline was administered once weekly. At week 7, 39.4% of patients in the active treatment group showed a moderate or marked improvement compared to 22.6% in the vehicle control group .
- Quality Control Chondroitin sulfate sodium salt can be determined through easy, simple, and reproducible methods for routine quality control of pharmaceutical preparations .
Safety and Bioavailability
- Safety Sufficient scientific evidence, including animal and human data, supports the safety-in-use of chondroitin sulfate sodium . It is found in the human body as a component of connective tissue and is commonly consumed as a dietary supplement .
- Gastrointestinal Effects Gastrointestinal disorders were the most frequently reported adverse events in studies examining different dosing patterns of chondroitin sulfate. However, these occurred to a lesser extent than in the placebo group .
- Dermatokinetics Assessing the bioavailability of drug molecules at the site of action provides insight into the efficiency of a dosage form .
Cosmetic Applications
Mechanism of Action
Chondroitin Sodium Salt exerts its effects through several mechanisms:
Anti-inflammatory Activity: It inhibits the synthesis of pro-inflammatory mediators such as nitric oxide and proteolytic enzymes, reducing inflammation and cartilage degradation
Stimulation of Proteoglycan and Hyaluronic Acid Synthesis: It promotes the synthesis of these essential components of the extracellular matrix, enhancing the structural integrity of cartilage.
Decreased Catabolic Activity: It reduces the activity of catabolic enzymes that break down cartilage, thereby preserving cartilage structure and function.
Comparison with Similar Compounds
Table 1: Structural and Functional Properties
| Compound | Monomer Units | Sulfation Pattern | Key Biological Roles |
|---|---|---|---|
| Chondroitin Sodium Salt | GalNAc + GlcA | 4S (CSA), 6S (CSC) | Cartilage repair, anti-inflammatory |
| Hyaluronic Acid (HA) | GlcA + GlcNAc | None | Cell migration, tissue lubrication |
| L-Fucose | Monosaccharide | None | Skin/hair health, anti-aging |
| Dermatan Sulfate | Iduronic acid + GalNAc | 4S | Wound healing, anticoagulation |
- Hyaluronic Acid Sodium Salt: Unlike CSS, HA lacks sulfation and is non-adhesive, making it ideal for dermal fillers and ocular lubricants. CSS, however, exhibits stronger ECM stabilization and anti-inflammatory effects .
- L-Fucose: A monosaccharide derivative, L-fucose enhances fibroblast proliferation (92.5% viability at 1 mg/mL) but upregulates only two genes (CAMK2G, PPM1A), whereas CSS downregulates 11 genes linked to inflammation and aging (e.g., FOS, JUNB) .
- Sulfation Variants : CSA (4-sulfate) from bovine sources shows higher chondroprotective activity, while CSC (6-sulfate) from marine sources may exhibit distinct binding affinities to growth factors .
Pharmacological and Clinical Efficacy
Table 2: Clinical and Mechanistic Differences
| Parameter | This compound | Hyaluronic Acid | L-Fucose |
|---|---|---|---|
| Osteoarthritis Efficacy | Reduces pain (ES: 0.23–0.30) | Improves joint mobility | No direct evidence |
| Gene Regulation | Downregulates 11/12 genes | No significant effect | Upregulates 2/12 genes |
| Cell Proliferation | 92.5% viability (0.1 mg/mL) | 85–90% viability | 95% viability (1 mg/mL) |
- A meta-analysis of 6 RCTs (764 patients) confirmed CSS reduces osteoarthritis symptoms (pain relief: p < 0.05) with minimal adverse effects . HA, in contrast, is more effective in improving synovial fluid viscosity .
- In dermal papilla cells, CSS (0.1 mg/mL) suppressed pro-inflammatory genes (CXCL2, DUSP1) by >50%, while L-fucose showed weaker modulation .
Formulation and Mineral Salts
Table 3: Sodium vs. Calcium Salts
| Property | This compound | Chondroitin Calcium Salt |
|---|---|---|
| Mineral Content | Na⁺: 6–8% | Ca²⁺: ≥6%, Na⁺: ≤0.5% |
| Bioavailability | High (solubility >95%) | Moderate (pH-dependent) |
| Applications | Pharmaceuticals, hydrogels | Dietary supplements |
- CSS is preferred in injectable formulations due to superior solubility, whereas calcium salts cater to low-sodium dietary needs .
Q & A
Q. Q1. What standardized methods are recommended for characterizing chondroitin sodium salt purity and sulfation patterns?
Methodological Answer :
- Purity Analysis : Use titrimetric photometric titration with cetylpyridinium chloride to quantify chondroitin sulfate sodium content. This method detects turbidity endpoints and requires calibration with USP reference standards .
- Sulfation Profiling : Enzymatic digestion (e.g., chondroitinase ABC) followed by high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE) to resolve disaccharide units (∆Di-4S, ∆Di-6S, ∆Di-0S). The ratio of ∆Di-4S to ∆Di-6S should exceed 1.0 for typical chondroitin sulfate A .
- Structural Confirmation : Infrared (IR) spectroscopy to identify sulfate ester and carboxylate functional groups .
Q. Q2. How do source materials (e.g., bovine vs. porcine cartilage) influence this compound’s biochemical properties?
Methodological Answer :
- Species-Specific Variability : Use disaccharide profiling (as above) to compare sulfation patterns. For example, bovine trachea-derived chondroitin sulfate A predominantly contains 4-sulfated disaccharides, while porcine cartilage may exhibit mixed sulfation .
- Functional Impact : Test bioactivity in cell culture models (e.g., chondrocyte proliferation assays) to correlate sulfation patterns with therapeutic efficacy .
Q. Q3. What are the critical steps to ensure reproducibility in this compound extraction protocols?
Methodological Answer :
- Hygroscopic Handling : Store dried samples in desiccators and weigh immediately after exposure to air to minimize moisture absorption .
- Extraction Validation : Include internal controls (e.g., spiked recovery samples) during enzymatic digestion and chromatography to validate recovery rates .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in bioactivity data for this compound across studies?
Methodological Answer :
- Meta-Analysis Framework : Systematically compare variables such as sulfation degree (∆Di-4S/6S ratio), molecular weight (via SEC-MALS), and impurities (e.g., residual proteins via SDS-PAGE) .
- Mechanistic Studies : Use surface plasmon resonance (SPR) to quantify binding affinity to growth factors (e.g., TGF-β1) and correlate with in vivo outcomes .
Q. Q5. What experimental design principles apply when studying this compound in hybrid hydrogel matrices for tissue engineering?
Methodological Answer :
- Functionalization : Modify chondroitin sulfate with norbornene groups via Boc₂O/DMAP coupling for photo-crosslinkable hydrogels. Validate functionalization using ¹H NMR to confirm peak shifts (e.g., norbornene protons at 5.8–6.2 ppm) .
- Rheological Testing : Perform oscillatory shear experiments to assess storage (G’) and loss (G’’) moduli under physiological conditions (37°C, pH 7.4) .
Q. Q6. How can researchers optimize chromatographic methods to separate this compound isomers with high resolution?
Methodological Answer :
Q. Q7. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Methodological Answer :
- Dose-Response Modeling : Apply nonlinear regression (e.g., four-parameter logistic curve) to EC₅₀ calculations. Use ANOVA with Tukey’s post hoc test for multi-group comparisons .
- Power Analysis : Predefine sample sizes using pilot data to ensure sufficient statistical power (α=0.05, β=0.2) .
Q. Q8. How should researchers address batch-to-batch variability in commercial this compound samples?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
